molecular formula C20H12Br2O10S2 B095079 Dibromosulphthalein CAS No. 17199-35-8

Dibromosulphthalein

Cat. No.: B095079
CAS No.: 17199-35-8
M. Wt: 636.2 g/mol
InChI Key: AANIYWVYGNJWIU-UHFFFAOYSA-N
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Description

Dibromosulphthalein is a synthetic organic compound primarily used as a diagnostic dye in medical research. It is known for its ability to bind to plasma proteins and its use in liver function tests. The compound is characterized by its molecular formula, C20H12Br2O10S2, and a molecular weight of 636.24 g/mol .

Scientific Research Applications

Dibromosulphthalein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibromosulphthalein involves its hepatic uptake and biliary excretion . It has been found to have albumin dependence and its uptake and excretion can be influenced by phenobarbital and nafenopin pretreatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromosulphthalein can be synthesized through the bromination of sulphthalein. The process involves the reaction of sulphthalein with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like Raney nickel, resulting in the formation of de-brominated products.

    Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Raney nickel and sodium borohydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: De-brominated products.

    Substitution: Compounds with different halogen or other substituents replacing the bromine atoms.

Comparison with Similar Compounds

    Sulfobromophthalein: Another diagnostic dye used in liver function tests.

    Bromsulphthalein: Similar in structure and function, used for hepatic transport studies.

Uniqueness: Dibromosulphthalein is unique due to its specific binding affinity to plasma proteins and its stability in various conditions. Unlike some similar compounds, it exhibits resistance to β-glucuronidase and arylsulfatase, making it particularly useful in certain diagnostic applications .

Properties

IUPAC Name

[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIYWVYGNJWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169197
Record name Dibromosulphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-35-8
Record name Dibromosulphthalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromosulphthalein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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